Zafirlukast M6 metabolite is a significant product in the metabolic pathway of zafirlukast, a synthetic compound primarily used in the management of asthma. Zafirlukast itself is classified as a selective peptide leukotriene receptor antagonist, specifically targeting cysteinyl leukotriene receptor 1. This compound is utilized to inhibit the action of cysteinyl leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. The M6 metabolite, formed through hepatic metabolism, exhibits reduced pharmacological activity compared to zafirlukast but plays a crucial role in understanding the drug's pharmacokinetics and potential interactions with other medications .
Zafirlukast has a complex molecular structure characterized by its specific chemical formula and molecular weight:
The metabolic activation of zafirlukast involves several key reactions primarily mediated by cytochrome P450 enzymes. The major pathway includes hydroxylation by CYP2C9, leading to the formation of various metabolites, including the M6 metabolite. These reactions are critical for determining the pharmacokinetic profile of zafirlukast and understanding how it interacts with other drugs .
Zafirlukast functions by antagonizing cysteinyl leukotriene receptor 1, thereby preventing bronchoconstriction and reducing inflammation in asthmatic patients. Upon administration, zafirlukast binds to these receptors located on smooth muscle cells in the lungs, inhibiting the action of cysteinyl leukotrienes such as leukotriene D4 and E4. This mechanism is crucial for its therapeutic effects in asthma management .
Zafirlukast M6 metabolite exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Zafirlukast M6 metabolite is primarily studied within the context of asthma treatment due to its association with zafirlukast's pharmacokinetics. Understanding this metabolite aids in evaluating drug interactions and optimizing therapeutic regimens for patients suffering from asthma or related respiratory conditions. Additionally, ongoing research into its dual modulation properties may open avenues for new therapeutic developments targeting inflammatory diseases .
CYP3A4 catalyzes the initial oxidative dehydrogenation of zafirlukast, forming the M6 metabolite. This process involves two sequential one-electron oxidations at the methylene carbon bridging the indole and methoxy-substituted phenyl rings. The reaction generates a highly reactive conjugated system, confirmed via NADP(H)-dependent studies in human liver microsomes (HLMs). Mass spectrometry and NMR analyses reveal that dehydrogenation produces a diagnostic glutathione (GSH) adduct, detectable in both in vitro microsomal incubations and in vivo rat bile samples [1] [9]. The reaction exhibits mechanism-based inactivation kinetics, characterized by a KI of 13.4 µM and kinact of 0.026 min−1, indicating irreversible enzyme inhibition during M6 formation [1].
The oxidative dehydrogenation by CYP3A4 yields an electrophilic α,β-unsaturated iminium species as the pivotal intermediate. This transient metabolite possesses high reactivity due to:
Parameter | Value | Significance |
---|---|---|
KI | 13.4 µM | Affinity for CYP3A4 active site |
kinact | 0.026 min−1 | Maximum inactivation rate constant |
t1/2 | 26.6 min | Time for 50% enzyme inactivation |
Partition Ratio | ~500 | Metabolites per inactivation event |
Zafirlukast metabolism involves a dual-enzyme system with distinct roles:
Genetic polymorphisms in CYP2C9 significantly alter zafirlukast pharmacokinetics:
Genotype Group | Cmax (Fold Change) | AUCinf (Fold Change) | CL/F (% Reduction) |
---|---|---|---|
CYP2C9EM (1/1) | Reference | Reference | 0% |
CYP2C9IM (1/3 or 1/13) | 1.44x | 1.70x | 42.8% |
Significant species differences exist in zafirlukast bioactivation:
This variability complicates toxicological risk assessment:
Species | Primary CYP Isoform | Relative M6 Formation Rate | Unique Metabolites |
---|---|---|---|
Human | CYP3A4 | 1.0 (Reference) | None |
Rat | CYP3A1/2 | 0.29x | 5-Hydroxyzafirlukast |
Dog | CYP3A12 | 0.05x | Zafirlukast sulfoxide |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7